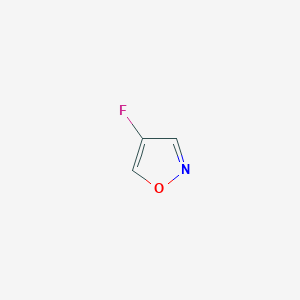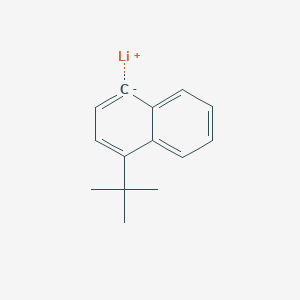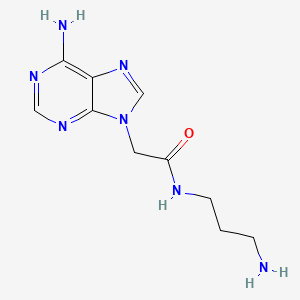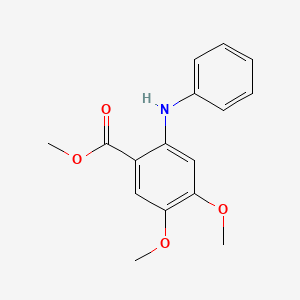
Methyl 2-anilino-4,5-dimethoxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-anilino-4,5-dimethoxybenzoate is an organic compound with the molecular formula C16H17NO4 It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with an anilino group and two methoxy groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-anilino-4,5-dimethoxybenzoate typically involves the esterification of 2-anilino-4,5-dimethoxybenzoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows:
Starting Material: 2-anilino-4,5-dimethoxybenzoic acid
Reagent: Methanol
Catalyst: Sulfuric acid or hydrochloric acid
Conditions: Reflux
The reaction mixture is then cooled, and the product is isolated by filtration or extraction, followed by purification through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-anilino-4,5-dimethoxybenzoate can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The nitro group (if present) can be reduced to an amino group.
Substitution: The anilino group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products
Oxidation: Quinones
Reduction: Amino derivatives
Substitution: Halogenated derivatives
Applications De Recherche Scientifique
Methyl 2-anilino-4,5-dimethoxybenzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Methyl 2-anilino-4,5-dimethoxybenzoate depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The anilino group can form hydrogen bonds with biological macromolecules, while the methoxy groups can enhance lipophilicity and membrane permeability.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 2-amino-4,5-dimethoxybenzoate
- Methyl 2,4-dimethoxybenzoate
- 2-Amino-4,5-dimethoxybenzoic acid
Uniqueness
Methyl 2-anilino-4,5-dimethoxybenzoate is unique due to the presence of the anilino group, which imparts distinct chemical and biological properties compared to its analogs. The combination of the anilino and methoxy groups can enhance its reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
917080-08-1 |
|---|---|
Formule moléculaire |
C16H17NO4 |
Poids moléculaire |
287.31 g/mol |
Nom IUPAC |
methyl 2-anilino-4,5-dimethoxybenzoate |
InChI |
InChI=1S/C16H17NO4/c1-19-14-9-12(16(18)21-3)13(10-15(14)20-2)17-11-7-5-4-6-8-11/h4-10,17H,1-3H3 |
Clé InChI |
PYMMKEZYPXHHHP-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C(=C1)C(=O)OC)NC2=CC=CC=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(4-bromophenyl)-3-(3-methoxyphenyl)-2-(3-nitrophenyl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12615945.png)
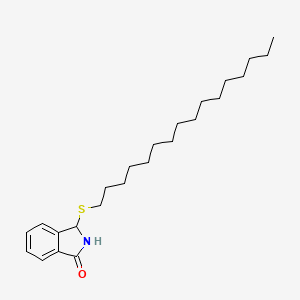
![(4-Methoxyphenyl)bis[4-(trifluoromethyl)phenyl]phosphane](/img/structure/B12615969.png)
![(3S)-1-[4-(Methanesulfonyl)phenyl]-3-methylpiperazine](/img/structure/B12615982.png)
![(2R)-1,1,1-Trichloro-3-[(R)-4-methylbenzene-1-sulfinyl]propan-2-ol](/img/structure/B12615990.png)

![2,7-Bis{4-[2-(9,9-didecyl-9H-fluoren-2-yl)ethenyl]phenyl}-1,3-benzothiazole](/img/structure/B12616003.png)

![4-[3-Methyl-5-(propan-2-yl)-1H-1,2,4-triazol-1-yl]piperidine](/img/structure/B12616009.png)
![N-(2,3-dichlorophenyl)-2-[2-(4-methylpiperazin-1-yl)-4-oxo-4,5-dihydro-1H-imidazol-5-yl]acetamide](/img/structure/B12616010.png)
![2-(4-Chlorophenyl)-3-[(3-methoxyphenyl)methoxy]-1,3-thiazolidin-4-one](/img/structure/B12616014.png)
